![molecular formula C8H17ClN2O2 B1440864 N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236255-12-1](/img/structure/B1440864.png)
N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride
Overview
Description
N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride, also known as N-HPPC, is an organic compound used in laboratory experiments as a reagent. It is a white, crystalline solid with a melting point of 127-129°C and a solubility of 1.7g/L in water. N-HPPC has a wide range of applications in scientific research, including use as a reactant in the synthesis of organic compounds, as a catalyst for the transformation of organic molecules, and as a tool for studying the mechanism of action of pharmaceutical drugs.
Scientific Research Applications
Solubility and Stability Enhancement in Pharmaceuticals
N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride: has been studied for its potential to enhance the solubility and stability of pharmaceutical compounds. For instance, it has been used in complex formation with hydroxypropyl-β-cyclodextrin to improve the solubility and stability of lurasidone hydrochloride , a drug used for treating schizophrenia and bipolar depression . This application is crucial as many new drugs face solubility issues, limiting their effectiveness and shelf life.
Biotechnological Production of Chemicals
The compound plays a role in the biosynthesis pathway for producing 3-hydroxypropionic acid (3-HP) in genetically engineered Saccharomyces cerevisiae . 3-HP is an emerging platform chemical with applications in producing various value-added chemicals. This biotechnological approach offers a sustainable alternative to traditional chemical synthesis, aligning with new sustainable development goals.
Drug Delivery Systems
In the field of drug delivery, N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride can be utilized in polymer blends, particularly with chitosan . Chitosan-based polymer blends aim to enhance the properties of chitosan for more effective drug delivery. This includes improving drug encapsulation, release rates, and targeting specific areas within the body.
Mechanism of Action
Target of Action
Compounds like “N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride” often target specific proteins or enzymes in the body. The exact target can vary widely depending on the specific structure of the compound and its intended use .
Mode of Action
Once the compound binds to its target, it can inhibit or enhance the target’s activity. This can lead to a variety of effects, depending on the role of the target in the body .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, inhibiting or enhancing this enzyme’s activity could affect the entire pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly affect the compound’s bioavailability and efficacy .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might only be active under specific pH conditions or temperatures .
properties
IUPAC Name |
N-(3-hydroxypropyl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c11-6-2-5-10-8(12)7-3-1-4-9-7;/h7,9,11H,1-6H2,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNMJKDMBNGASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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